molecular formula C8H12N4O B8594777 (4-Amino-2-methyl-2H-pyrazol-3-yl)-azetidin-1-yl-methanone

(4-Amino-2-methyl-2H-pyrazol-3-yl)-azetidin-1-yl-methanone

Cat. No. B8594777
M. Wt: 180.21 g/mol
InChI Key: FAGMQZAKACHLFX-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

To a solution of azetidin-1-yl-(2-methyl-4-nitro-2H-pyrazol-3-yl)methanone (268 mg, 1.28 mmol) in ethanol (4.5 ml) was added Pd/C 10% (72 mg, 67.7 μmol) and the reaction mixture was stirred at r.t. under a hydrogen atmosphere for 6 h. The reaction mixture was filtered and concentrated in vacuo and the off-white solid was used without further purification in the next step.
Name
azetidin-1-yl-(2-methyl-4-nitro-2H-pyrazol-3-yl)methanone
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
72 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:5]([C:7]2[N:8]([CH3:15])[N:9]=[CH:10][C:11]=2[N+:12]([O-])=O)=[O:6])[CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[NH2:12][C:11]1[CH:10]=[N:9][N:8]([CH3:15])[C:7]=1[C:5]([N:1]1[CH2:4][CH2:3][CH2:2]1)=[O:6]

Inputs

Step One
Name
azetidin-1-yl-(2-methyl-4-nitro-2H-pyrazol-3-yl)methanone
Quantity
268 mg
Type
reactant
Smiles
N1(CCC1)C(=O)C=1N(N=CC1[N+](=O)[O-])C
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
72 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at r.t. under a hydrogen atmosphere for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the off-white solid was used without further purification in the next step

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
NC1=C(N(N=C1)C)C(=O)N1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.